

Application Notes and Protocols: Use of Radiolabeled Sulfobromophthalein in Transport Studies

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Compound of Interest

Compound Name: *Sulfobromophthalein*

Cat. No.: *B1203653*

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Introduction

Sulfobromophthalein (BSP), a synthetic organic anion, has long been utilized as a probe substrate to investigate the function of hepatic uptake and efflux transporters. Its transport characteristics, involving multiple key transporter proteins, make it a valuable tool in drug discovery and development for assessing potential drug-drug interactions and understanding the mechanisms of hepatic drug clearance. The use of radiolabeled BSP, most commonly with Sulfur-35 ($[^{35}\text{S}]\text{BSP}$), provides a highly sensitive and quantitative method for these transport studies.

This document provides detailed application notes and experimental protocols for the use of radiolabeled BSP in various in vitro and in vivo transport studies. It is intended to guide researchers in accurately assessing the interaction of test compounds with clinically relevant transporters, including Organic Anion Transporting Polypeptides (OATPs) and Multidrug Resistance-Associated Protein 2 (MRP2).

Key Transporters Involved in Sulfobromophthalein Transport

BSP is a substrate for several transporters that are critical for hepatic drug disposition:

- Organic Anion Transporting Polypeptides (OATPs): Located on the basolateral (sinusoidal) membrane of hepatocytes, OATPs mediate the uptake of a wide range of endogenous and exogenous compounds from the blood into the liver. Key OATP isoforms involved in BSP uptake include OATP1B1, OATP1B3, and OATP2B1.[1]
- Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): Situated on the apical (canalicular) membrane of hepatocytes, MRP2 is an efflux transporter responsible for the secretion of conjugated and unconjugated organic anions, including BSP and its glutathione conjugate, from the hepatocyte into the bile.[1][2]

Data Presentation: Quantitative Transport Parameters

The following tables summarize key quantitative data for **sulfobromophthalein** transport. It is important to note that kinetic parameters can vary depending on the experimental system and conditions.

Table 1: Kinetic Parameters (Km and Vmax) for OATP-mediated BSP Transport

Transporter	Substrate	Experimental System	Km (μM)	Vmax (pmol/min/mg protein)	Reference
OATP1B1	[³ H]Estradiol-17β-glucuronide	HEK293 cells	6.3 ± 1.2	460 ± 96	[3]
OATP1B1	Rosuvastatin	HEK293 cells	7.9	1080	
OATP1B3	[³ H]Estradiol-17β-glucuronide	HEK293 cells	2.5	350	
OATP2B1	[³ H]Estrone-3-sulfate	HEK293 cells	4.6	1230	

Note: Specific Km and Vmax values for [³⁵S]**Sulfobromophthalein** are not consistently reported in the literature. The values presented for other OATP substrates provide a general

reference for the transport kinetics of these proteins.

Table 2: Inhibition Constants (IC₅₀/Ki) for BSP Transport

Transporter	Inhibitor	Substrate	Experimental System	IC ₅₀ (μM)	Ki (μM)	Reference
OATP1B1	Rifamycin SV	[³ H]Estradiol-17β-glucuronide	HEK293 cells	0.23 ± 0.07	-	[3]
OATP1B1	Gemfibrozil	[³ H]Estradiol-17β-glucuronide	HEK293 cells	27	-	[3]
OATP1B1	Bezafibrate	[³ H]Estradiol-17β-glucuronide	HEK293 cells	16	-	[3]
OATP1B1	Ritonavir	[³ H]Sulfonylomophthalein	OATP1B1-transfected cells	Varies by substrate	-	[4]
OATP1B1	Cyclosporin A	[³ H]Sulfonylomophthalein	OATP1B1-transfected cells	Varies by substrate	-	[4]
MRP2	MK571	-	Vesicular Transport Assay	-	-	[5]

Table 3: In Vivo Biliary Transport Maximum (Tm) of **Sulfobromophthalein**

Species	Experimental Condition	Tm (mg/min/kg)	Reference
Human	Patients with T-tube in common bile duct	Varies	[6]
Rabbit	Conscious, unanesthetized	0.91 ± 0.12	[7]
Pig	Conscious, conditioned	Dose-dependent	[8]
Rat	Various infusion rates	Varies by strain and weight	[8]

Experimental Protocols

Protocol 1: [³⁵S]Sulfobromophthalein Uptake Assay in OATP-Expressing Cells

This protocol describes a method to determine if a test compound is a substrate or inhibitor of OATP transporters (e.g., OATP1B1, OATP1B3) using a cell-based assay with radiolabeled BSP.

Materials:

- HEK293 cells stably transfected with the OATP transporter of interest (e.g., HEK293-OATP1B1).[9]
- Mock-transfected HEK293 cells (control).
- [³⁵S]Sulfobromophthalein.
- Krebs-Henseleit buffer (KHB) or other suitable assay buffer.
- Test compound and known inhibitors (e.g., rifampicin).
- Scintillation cocktail and scintillation counter.

- Multi-well cell culture plates (e.g., 24-well).

Procedure:

- Cell Seeding: Seed the OATP-expressing and mock-transfected cells into multi-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
- Cell Culture: Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
- Preparation of Assay Solutions:
 - Prepare a stock solution of [³⁵S]BSP in the assay buffer. The final concentration in the assay will depend on the specific activity and desired experimental conditions (typically in the low micromolar range).
 - Prepare stock solutions of the test compound and inhibitors in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 0.5%.
- Uptake Assay:
 - Wash the cell monolayers twice with pre-warmed assay buffer.
 - Pre-incubate the cells with assay buffer (for substrate assessment) or with assay buffer containing the test compound or inhibitor for a defined period (e.g., 10-30 minutes) at 37°C.
 - Initiate the uptake by adding the assay buffer containing [³⁵S]BSP (and the test compound/inhibitor if applicable).
 - Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
- Termination of Uptake:
 - Rapidly aspirate the uptake solution.
 - Wash the cells three times with ice-cold assay buffer to stop the transport process and remove extracellular radiolabel.

- Cell Lysis and Quantification:
 - Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
 - Transfer the cell lysate to a scintillation vial.
 - Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
- Data Analysis:
 - Determine the protein concentration in each well to normalize the uptake data (e.g., pmol/mg protein/min).
 - Calculate the specific uptake by subtracting the uptake in mock-transfected cells from the uptake in OATP-expressing cells.
 - For inhibition studies, calculate the IC₅₀ value of the test compound.

Protocol 2: [³⁵S]Sulfobromophthalein Efflux Assay using MRP2-Expressing Vesicles

This protocol outlines a vesicular transport assay to assess the interaction of a test compound with the efflux transporter MRP2.

Materials:

- Membrane vesicles prepared from cells overexpressing MRP2 (e.g., Sf9 or HEK293 cells).
- Control membrane vesicles (from non-transfected cells).
- [³⁵S]Sulfobromophthalein.
- Assay buffer (e.g., Tris-HCl buffer with sucrose and MgCl₂).
- ATP and AMP solutions.
- Test compound and known MRP2 inhibitors (e.g., MK571).

- Glutathione (GSH), as MRP2 often transports glutathione conjugates.
- Rapid filtration apparatus with filter membranes.
- Scintillation cocktail and scintillation counter.

Procedure:

- Preparation of Assay Components:
 - Prepare the assay buffer and stock solutions of ATP, AMP, [³⁵S]BSP, test compound, and inhibitor.
- Vesicle Incubation:
 - On ice, mix the MRP2-expressing or control vesicles with the assay buffer containing GSH.
 - Add the test compound or inhibitor to the vesicle suspension.
 - Add [³⁵S]BSP.
- Initiation of Transport:
 - Pre-warm the vesicle mixture at 37°C for a few minutes.
 - Initiate the transport by adding either ATP solution (for active transport) or AMP solution (as a negative control).
 - Incubate at 37°C for a defined time (e.g., 5-10 minutes).
- Termination of Transport:
 - Stop the reaction by adding a large volume of ice-cold stop solution (e.g., assay buffer without ATP).
 - Rapidly filter the mixture through the pre-wetted filter membrane under vacuum.
 - Wash the filters with ice-cold stop solution to remove extra-vesicular radiolabel.

- Quantification:
 - Transfer the filters to scintillation vials.
 - Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing samples from the ATP-containing samples.
 - Determine the effect of the test compound on MRP2-mediated [³⁵S]BSP transport.

Protocol 3: In Vivo Biliary Excretion of [³⁵S]Sulfobromophthalein in Rats

This protocol provides a general framework for an in vivo study to assess the biliary excretion of [³⁵S]BSP in rats.

Materials:

- Male Wistar or Sprague-Dawley rats.
- [³⁵S]Sulfobromophthalein.
- Anesthetic (e.g., isoflurane, ketamine/xylazine).
- Surgical instruments for bile duct cannulation.
- Polyethylene tubing for cannulation.
- Metabolic cages for collection of urine and feces.
- Scintillation counter.

Procedure:

- Animal Preparation:

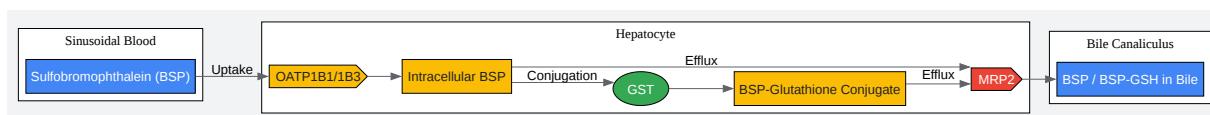
- Acclimatize the rats to the experimental conditions.
- Fast the animals overnight before the experiment with free access to water.
- Bile Duct Cannulation:
 - Anesthetize the rat.
 - Perform a midline abdominal incision to expose the common bile duct.
 - Carefully cannulate the bile duct with polyethylene tubing.
 - Exteriorize the cannula and close the incision.
- Administration of [³⁵S]BSP:
 - Administer a known dose of [³⁵S]BSP intravenously (e.g., via the tail vein).
- Sample Collection:
 - Collect bile continuously in pre-weighed tubes at timed intervals (e.g., every 15-30 minutes) for a defined period (e.g., 2-4 hours).
 - If a full mass balance study is required, place the animal in a metabolic cage to collect urine and feces for an extended period (e.g., 48-72 hours).[\[10\]](#)
 - Blood samples can also be collected at various time points to determine the plasma concentration of [³⁵S]BSP.
- Sample Processing and Quantification:
 - Determine the volume of bile collected at each interval.
 - Aliquots of bile, plasma, homogenized feces, and urine are mixed with scintillation cocktail.
 - Quantify the radioactivity using a scintillation counter.
- Data Analysis:

- Calculate the cumulative biliary excretion of [³⁵S]BSP as a percentage of the administered dose.
- Determine the rate of biliary excretion over time.
- If plasma samples are collected, pharmacokinetic parameters such as clearance and volume of distribution can be calculated.

Visualization of Pathways and Workflows

Hepatic Disposition of Sulfobromophthalein

This diagram illustrates the key steps in the hepatic transport of **sulfobromophthalein**.

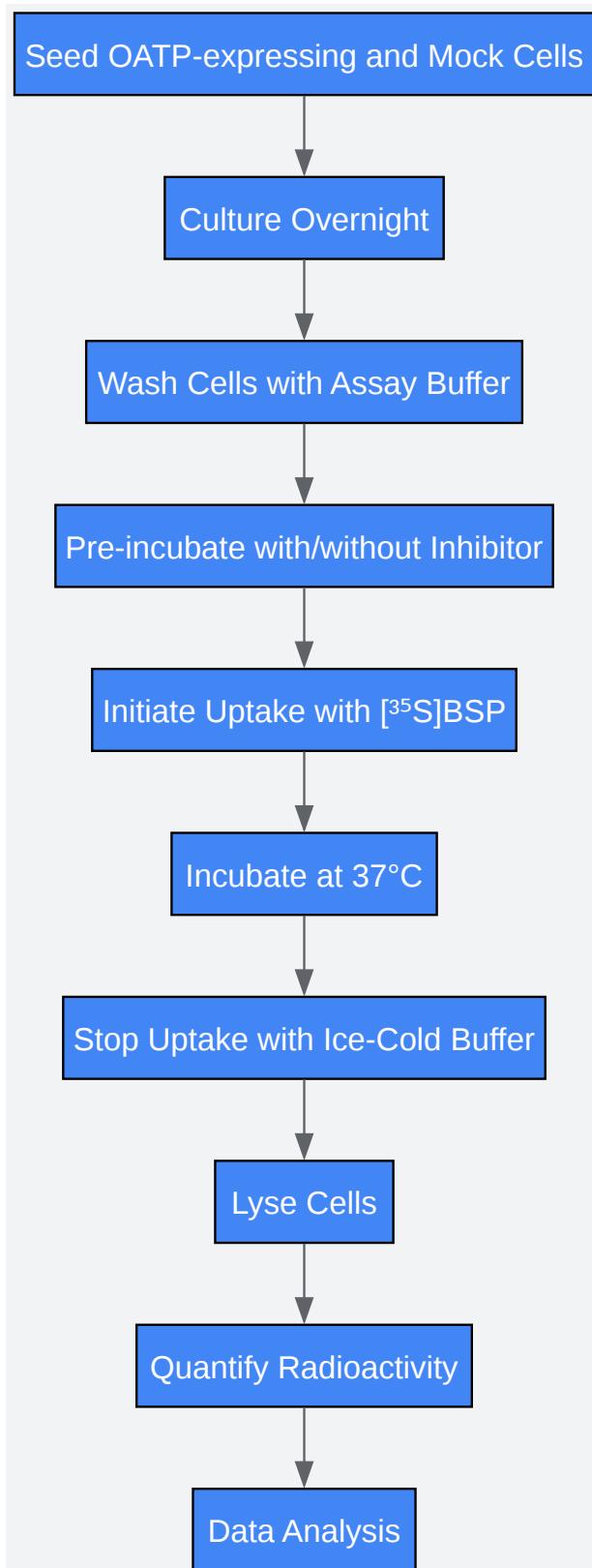


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Caption: Hepatic transport pathway of **Sulfobromophthalein (BSP)**.

Experimental Workflow for In Vitro OATP Uptake Assay

This diagram outlines the major steps in performing an in vitro uptake assay.

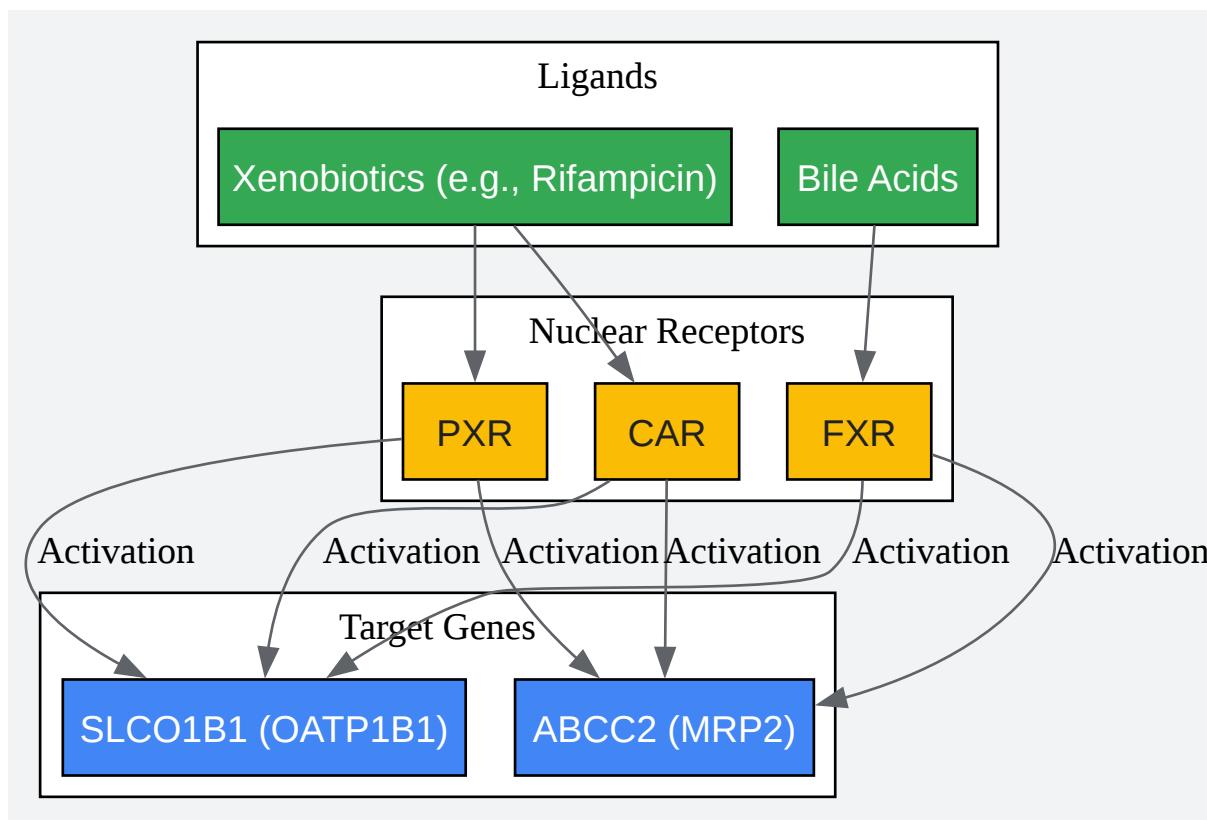


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Caption: Workflow for the $[^{35}\text{S}]$ BSP OATP uptake assay.

Transcriptional Regulation of OATP and MRP2 Transporters

This diagram illustrates the regulation of OATP and MRP2 gene expression by nuclear receptors.

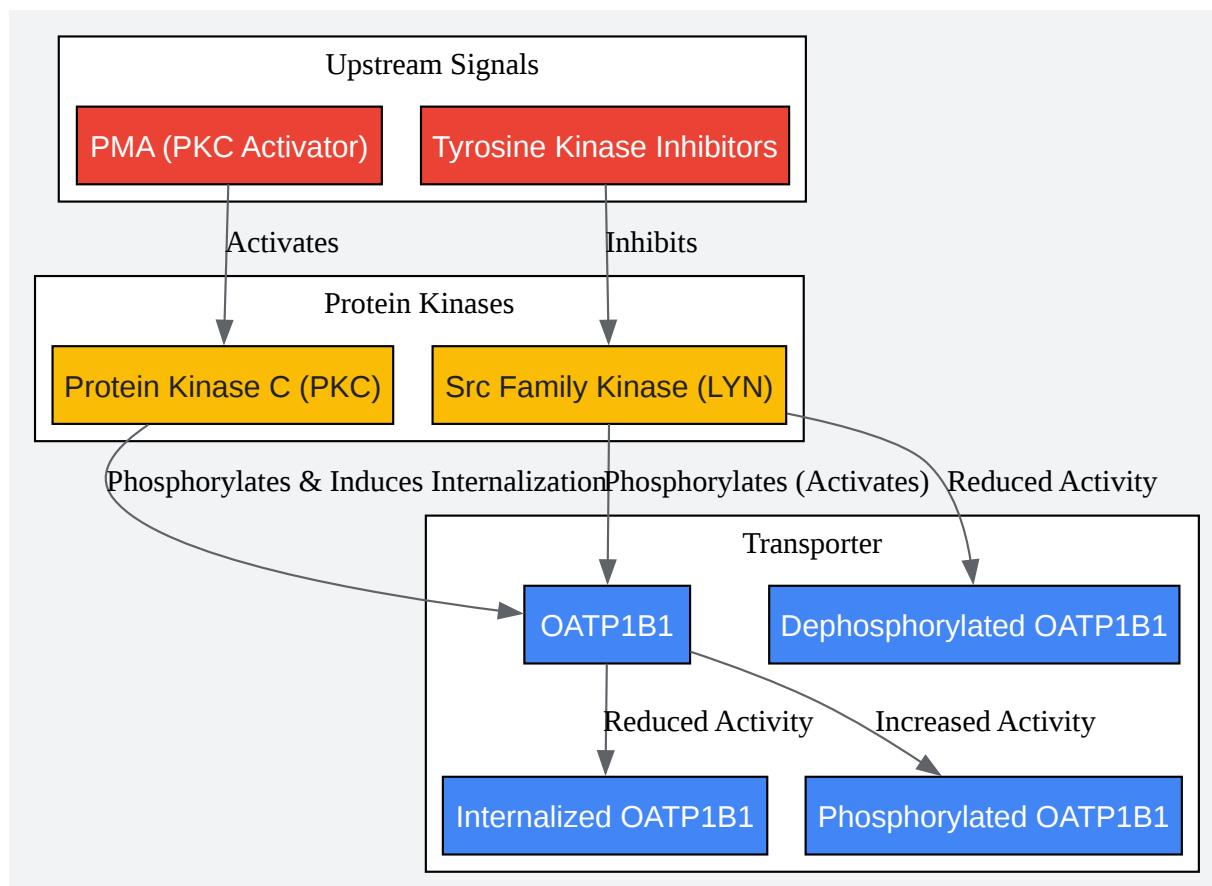


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Caption: Transcriptional regulation of OATP1B1 and MRP2.[\[6\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Post-translational Regulation of OATP1B1 by Protein Kinases

This diagram shows the post-translational modification of OATP1B1 by protein kinases.



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Caption: Post-translational regulation of OATP1B1.[7][14][15]

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